molecular formula C12H8N2O B558527 Boc-D-glu-oet dcha CAS No. 449171-15-7

Boc-D-glu-oet dcha

Cat. No.: B558527
CAS No.: 449171-15-7
M. Wt: 196.2 g/mol
InChI Key: FBFTWRLLJHLPNJ-UHFFFAOYSA-N
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Description

N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt: , commonly known as Boc-D-glu-oet dcha, is a derivative of D-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by its molecular formula C24H44N2O6 and a molecular weight of 456.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group with ethanol to form the ethyl ester. The final step involves the formation of the dicyclohexylammonium salt by reacting the ethyl ester with dicyclohexylamine.

Industrial Production Methods: Industrial production of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Yields D-glutamic acid and ethanol.

    Deprotection: Produces D-glutamic acid.

    Substitution: Results in various substituted derivatives of D-glutamic acid.

Scientific Research Applications

N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Used in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic reactions.

Comparison with Similar Compounds

  • N-α-(tert-Butoxycarbonyl)-L-glutamic acid dicyclohexylammonium salt
  • N-α-(tert-Butoxycarbonyl)-D-aspartic acid dicyclohexylammonium salt
  • N-α-(tert-Butoxycarbonyl)-L-aspartic acid dicyclohexylammonium salt

Comparison: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and ethyl ester groups. This combination provides stability and reactivity, making it a valuable reagent in peptide synthesis. Similar compounds with L-configuration or different protecting groups may exhibit different reactivity and stability profiles.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCHRIKJRZWBBJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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